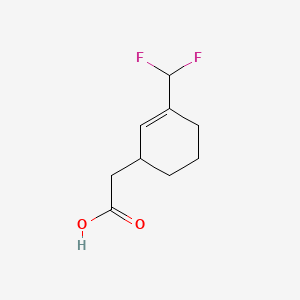![molecular formula C33H27OP B14910829 (2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a biphenyl backbone with a methoxyphenyl vinyl group and a diphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Suzuki–Miyaura Coupling: This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as cross-coupling and hydrogenation .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form stable complexes with metals could be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In industry, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism by which (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: This compound is also a biphenyl derivative with diphenylphosphane groups, used as a ligand in catalytic processes.
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another biphenyl derivative with methoxyphenyl vinyl groups, used in the development of OLEDs.
Uniqueness
What sets (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart is its combination of a methoxyphenyl vinyl group and a diphenylphosphane moiety, which provides unique electronic and steric properties. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reaction efficiency and selectivity.
Propiedades
Fórmula molecular |
C33H27OP |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[2-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27OP/c1-25(26-21-23-27(34-2)24-22-26)30-17-9-10-18-31(30)32-19-11-12-20-33(32)35(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,1H2,2H3 |
Clave InChI |
NQUUKJBTVVEOQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)



![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)







